molecular formula C20H19NO3S B2548232 Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate CAS No. 477567-74-1

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

Cat. No. B2548232
CAS RN: 477567-74-1
M. Wt: 353.44
InChI Key: VNSBXAQBQUEDHJ-UHFFFAOYSA-N
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Description

The compound Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a chemical entity that appears to be related to various naphthalene and thiophene derivatives. While the specific compound is not directly mentioned in the provided papers, the related compounds synthesized and studied in these papers offer insights into the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with a naphthalene derivative. For instance, the synthesis of ethyl naphth[2,3-f]isoindole-1-carboxylate involved a cheletropic reaction starting from 7-tert-butoxynorbornadiene . Similarly, ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized from 4-(naphthalen-2-yl)thiazol-2-amine, aromatic benzaldehyde, and ethylacetoacetate under solvent-free conditions . These methods suggest that the synthesis of Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate could also involve a multi-step process, potentially starting with a naphthalene derivative and incorporating thiophene through a targeted synthetic route.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectrometric techniques. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, providing insights into the arrangement of the molecular framework . This suggests that a similar approach could be used to analyze the molecular structure of Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate, which would likely reveal the spatial arrangement of the naphthalene and thiophene rings as well as the positioning of the substituents.

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For instance, ethyl naphth[2,3-f]isoindole-1-carboxylate dimerized under aerobic conditions , and acetylation reactions have been performed on 2-(1-naphthyl)thiophene derivatives . These reactions indicate that Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate could also participate in similar reactions, such as dimerization or acetylation, depending on the reaction conditions and the presence of suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by physicochemical analysis and spectrometric techniques . These compounds exhibit specific behaviors in response to various stimuli, such as light or oxygen, which can be used to infer the properties of Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate. For example, the stability, solubility, and reactivity of the compound could be predicted based on the known properties of similar naphthalene and thiophene derivatives.

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate is a compound that can be involved in the synthesis and characterization of various chemical sensors and materials. For instance, compounds with similar naphthalene and thiophene structures have been synthesized and studied for their molecular recognition abilities toward transition metal ions. Such compounds demonstrate remarkable selectivity towards Cu2+ ions in certain mixtures, with colorimetric changes indicating the presence of these ions, showcasing their potential as chemosensors (Gosavi-Mirkute et al., 2017).

Organic Synthesis

Research on the synthesis pathways and electrophilic substitution reactions of related thiophene compounds offers insights into organic synthesis processes. For example, naphtho[1,2-b]thiophen derivatives have been studied for bromination, formylation, and acetylation reactions, providing foundational knowledge for the synthesis of more complex organic molecules (Clarke, Gregory, & Scrowston, 1973).

Fluorescent Materials and Sensors

The structural components of Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate are also found in molecules designed as fluorescent materials and sensors. A naphthalene-thiophene hybrid molecule has been prepared, acting as a molecular AND type binary logic gate with inputs like Zn2+ and OAc- ions, highlighting its application in fluorescence-based sensing technologies (Karak et al., 2013).

Heterocyclic Compound Synthesis

Synthesis of heterocyclic compounds using thiophene derivatives showcases the role of such structures in developing pharmacologically active molecules. Ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, for instance, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating the medicinal chemistry applications of these thiophene derivatives (Patel & Patel, 2017).

Material Science and Organic Electronics

Additionally, thiophene derivatives are crucial in material science, particularly in organic electronics. The synthesis and study of thiophene-functionalized compounds contribute to understanding the stacking patterns and electronic properties essential for designing organic semiconductors and photoluminescent materials (Nguyen et al., 2014).

properties

IUPAC Name

ethyl 3-methyl-5-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-3-24-20(23)19-13(2)11-18(25-19)21-17(22)12-15-9-6-8-14-7-4-5-10-16(14)15/h4-11H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSBXAQBQUEDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate

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